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Compound of Interest

Compound Name: Alogliptin (13CD3)

Cat. No.: B12426154 Get Quote

Executive Summary
Alogliptin (

) is the stable isotope-labeled internal standard (SIL-IS) utilized for the precise quantification of
Alogliptin (Nesina) in biological matrices. By incorporating one Carbon-13 (

) and three Deuterium (

) atoms at the

-methyl position of the uracil ring, this isotopolog provides a +4 Da mass shift relative to the
analyte.

This guide serves as a technical reference for researchers developing LC-MS/MS assays. It

moves beyond basic data listing to address the isotopic fidelity, synthetic logic, and

bioanalytical pitfalls (specifically deuterium isotope effects on retention time) critical for GLP-

compliant studies.

Part 1: Physicochemical Characterization
The accurate calculation of molecular weight for stable isotopes requires summing the specific

masses of the enriched atoms rather than standard atomic weights.
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Comparative Isotopic Data
The following table contrasts the unlabeled therapeutic agent with its stable isotope standard.

Feature Alogliptin (Unlabeled)
Alogliptin (

)

CAS Number 850649-61-5 1246817-18-4

Molecular Formula

Molecular Weight (Avg) 339.39 g/mol 343.41 g/mol

Monoisotopic Mass 339.1695 Da 343.1917 Da

Mass Shift (

)
— +4.022 Da

Label Position N-Methyl group (Uracil ring)
-

(Uracil ring)

Mass Calculation Logic (Senior Scientist Note)
Do not rely on "average" molecular weight for Mass Spectrometry settings. You must use the

Monoisotopic Mass.

Unlabeled:

(

)

Labeled: The shift is calculated as follows:

:

Da

:
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Da

Total Shift:

Da

Target Precursor Ion (

):

Part 2: Synthetic Logic & Structural Validation
The synthesis of Alogliptin (

) typically follows a convergent route where the isotopic label is introduced in the final steps to
maximize yield and isotopic enrichment.

Synthesis Workflow
The critical step is the regioselective

-alkylation of the pyrimidinedione precursor using Iodomethane-

.

Des-methyl Alogliptin
(Precursor)

N-Alkylation
(K2CO3, DMF, 60°C)

Methyl Iodide-13C,d3
(13CD3-I)

Alogliptin (13CD3)
Crude

Nucleophilic Substitution Purification
(Recrystallization/HPLC)

Final IS Standard
(>99% Isotopic Purity)

Click to download full resolution via product page

Figure 1: Synthetic pathway for the introduction of the

label via N-alkylation.

Structural Integrity Check
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When sourcing or synthesizing this IS, verify the Atom % Enrichment.

Requirement:

atom % D and

.

Risk: If incomplete labeling occurs (e.g.,

or

), the IS will contribute signal to the analyte channel (Cross-talk), artificially inflating the
calculated concentration of Alogliptin in study samples.

Part 3: Bioanalytical Application (LC-MS/MS
Protocol)
This section details a self-validating LC-MS/MS workflow. The choice of MRM transitions is

critical: the fragmentation pattern of Alogliptin typically yields a product ion at m/z 116 (the

cyanobenzyl moiety). Because the label is on the uracil ring, the label is lost during

fragmentation.

Mass Spectrometry Parameters
Ionization: ESI Positive Mode (

)

Scan Type: Multiple Reaction Monitoring (MRM)

Compound
Precursor Ion
(Q1)

Product Ion
(Q3)

Collision
Energy (eV)

Dwell Time
(ms)

Alogliptin 340.2 116.1 ~25-30 100

Alogliptin-(

)
344.2 116.1 ~25-30 100
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Critical Insight: Note that the Q3 mass (116.1) is identical for both. This makes

chromatographic separation and Q1 resolution vital. The specificity comes entirely from the 4

Da shift in the precursor (Q1).

Chromatographic Protocol
Deuterated compounds can exhibit slightly shorter retention times than their protium

counterparts on C18 columns due to the Deuterium Isotope Effect (slightly lower lipophilicity).

Column: Waters XBridge C18 or Phenomenex Kinetex C18 (

mm,

).

Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).

Mobile Phase B: Acetonitrile.[1]

Gradient:

0.0 min: 10% B

2.0 min: 90% B

2.5 min: 90% B

2.6 min: 10% B (Re-equilibration)
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Triple Quadrupole MS
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Figure 2: LC-MS/MS Analytical Workflow illustrating the common fragment detection strategy.

Part 4: Troubleshooting & Stability
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The "Cross-Talk" Verification
Before running clinical samples, perform a Blank + IS injection.

Inject a sample containing only Alogliptin (

) at the working concentration.

Monitor the Unlabeled Alogliptin transition (

).

Acceptance Criteria: The interference peak area in the analyte channel must be

of the LLOQ (Lower Limit of Quantification) area. If it is higher, your IS contains unlabeled
impurities or the mass resolution on Q1 is too wide.

Stock Solution Stability
Solvent: Dissolve free base in Methanol or DMSO.

Storage:

or

.

Caution: Alogliptin is stable, but avoid repeated freeze-thaw cycles of the stock solution.

Aliquot immediately after preparation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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